molecular formula C23H22N2O3 B5163929 (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol

(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol

Cat. No.: B5163929
M. Wt: 374.4 g/mol
InChI Key: LDSQIODSULNOFO-UHFFFAOYSA-N
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Description

(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethoxyphenyl group through a methanol bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The final step involves the coupling of the benzimidazole derivative with 2,3-dimethoxybenzaldehyde under reductive conditions to form the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-benzimidazol-2-yl)(2,4-dimethoxyphenyl)methanol
  • (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol
  • (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)ethanol

Uniqueness

What sets (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the methanol group. These structural features confer unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(2,3-dimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-14-8-11-17(22(20)28-2)21(26)23-24-18-12-6-7-13-19(18)25(23)15-16-9-4-3-5-10-16/h3-14,21,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQIODSULNOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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